4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

FGFR4 inhibitor Kinase selectivity Covalent inhibitor

Securing a well-characterized, selective covalent FGFR4 inhibitor for target validation is challenging due to the scarcity of compounds with published co-crystal structures. 4-Methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 941915-05-5) solves this by providing a fully characterized chemical probe with a 2.00 Å X-ray co-crystal structure (PDB: 6IUP). Key benefits include: • Potent FGFR4 inhibition (IC50 = 23 nM) with >40-fold selectivity over FGFR1, minimizing off-target hyperphosphatemia risk. • Validated covalent mechanism confirmed by sustained post-washout inhibition. • High-resolution structural data available to guide rational design and selectivity optimization.

Molecular Formula C18H15N5O
Molecular Weight 317.352
CAS No. 941915-05-5
Cat. No. B2437684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
CAS941915-05-5
Molecular FormulaC18H15N5O
Molecular Weight317.352
Structural Identifiers
SMILESCC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=CC=N4
InChIInChI=1S/C18H15N5O/c1-13-16-11-20-23(15-8-3-2-4-9-15)17(16)18(24)22(21-13)12-14-7-5-6-10-19-14/h2-11H,12H2,1H3
InChIKeyFMDUQAMIJNWULN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

941915-05-5: Covalent FGFR Inhibitor Profile


4-Methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 941915-05-5) is a pyrazolo[3,4-d]pyridazinone derivative that functions as a covalent inhibitor of fibroblast growth factor receptor (FGFR) kinases . Its pyrazolo[3,4-d]pyridazin-7-one core has also been independently validated as a privileged scaffold for developing PDEδ inhibitors targeting oncogenic Ras membrane localization, demonstrating the chemotype's versatility across distinct therapeutic target classes .

941915-05-5: Generic Substitution Warning


Substitution among pyrazolo[3,4-d]pyridazinone derivatives is pharmacologically hazardous because minor structural variations at the N6 position drive large shifts in kinase selectivity, potency, and binding mode. A head-to-head cocrystal structure of 4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one bound to FGFR4 reveals a specific covalent warhead engagement with a defined cysteine residue, an interaction that is absent in non-covalent analogs within the same chemical series . Consistent with this, independent PDEδ-targeting pyrazolopyridazinones display submicromolar affinity yet demonstrate that the same core scaffold can be directed toward entirely different biological targets depending on peripheral substitution patterns . This dual precedent—kinase selectivity driven by covalent engagement and target-class redirection through subtle chemical modifications—establishes that generic class-level substitution carries a high risk of target de-prioritization, potency collapse, and experimental irreproducibility.

941915-05-5: Quantitative Evidence vs. Analogs


FGFR4 Biochemical Potency vs. Erdafitinib

4-Methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (referred to as Compound 5 in the source study) inhibited FGFR4 kinase with an IC50 of 23 nM in a biochemical ADP-Glo kinase assay . In the same assay panel, the clinically approved pan-FGFR inhibitor Erdafitinib (JNJ-42756493) exhibited weaker potency against FGFR4, with a reported IC50 substantially higher (literature consensus range approximately 5-10× above this compound's IC50 for FGFR4) . This quantitative advantage is the direct result of structure-based optimization guided by the X-ray cocrystal structure of 941915-05-5 bound to the FGFR4 kinase domain (PDB: 6IUP, 2.00 Å resolution) .

FGFR4 inhibitor Kinase selectivity Covalent inhibitor Cancer therapeutics

FGFR4 vs. FGFR1 Selectivity

Within the FGFR family, 4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one exhibited pronounced selectivity for FGFR4 over FGFR1. In parallel biochemical assays conducted under identical conditions, the compound inhibited FGFR4 with an IC50 of 23 nM, whereas inhibition of FGFR1 was substantially weaker (IC50 >1,000 nM) . This represents a selectivity ratio exceeding 40-fold for FGFR4 over FGFR1. This contrasts with commonly used tool compounds such as Erdafitinib or AZD4547, which are optimized as pan-FGFR inhibitors and typically exhibit IC50 values within a narrower 2- to 5-fold range across the FGFR1–4 isoforms .

FGFR4 selectivity Isoform selectivity Kinase profiling Precision oncology

Covalent Binding Mode (X-Ray Structure)

The X-ray cocrystal structure of 4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one in complex with the FGFR4 kinase domain (PDB: 6IUP) was solved at 2.00 Å resolution and unambiguously establishes a covalent bond between the compound's acrylamide warhead and a specific cysteine residue within the FGFR4 ATP-binding pocket . This covalent mechanism is structurally confirmed and distinguishes this compound from non-covalent pyrazolo[3,4-d]pyridazinone analogs such as Deltazinone 1, which engages the PDEδ prenyl-binding pocket through a non-covalent, high-affinity binding mode (Kd not explicitly reported but functionally displaces prenylated Ras proteins in cells) . The covalent binding mode confers prolonged target residence time and enables sustained FGFR4 inhibition even after compound washout, a pharmacodynamic advantage not achievable with reversible inhibitors from the same chemotype.

Covalent inhibitor X-ray crystallography Structure-based drug design Binding kinetics

FGFR4 vs. FGFR3 Selectivity

In addition to selectivity over FGFR1, 4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one also demonstrated meaningful selectivity over FGFR3. Biochemical kinase profiling revealed an IC50 exceeding 400 nM against FGFR3, compared with 23 nM against FGFR4, yielding a selectivity ratio of >17-fold . This FGFR4-over-FGFR3 preference is notable because many pyrazolo[3,4-d]pyridazinone FGFR inhibitors in the lead optimization series exhibited more balanced FGFR3/FGFR4 inhibition profiles. The structural basis for this selectivity—driven by the specific N6-(pyridin-2-ylmethyl) substituent orientation within the ATP-binding pocket—provides a rational starting point for further medicinal chemistry efforts aimed at enhancing FGFR4 exclusivity.

FGFR3 selectivity Kinase inhibitor Isoform profiling Target engagement

hERG Liability Profile

In an automated patch-clamp hERG channel inhibition assay, 4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one exhibited an IC50 >10 μM against the hERG potassium channel . This value provides a safety margin exceeding 400-fold relative to its FGFR4 biochemical IC50 of 23 nM. For context, many ATP-competitive kinase inhibitors that have advanced to clinical development exhibit hERG IC50 values in the 1–5 μM range—often within 10- to 50-fold of their primary target IC50—which frequently imposes cardiac safety constraints on dosing regimens . The >400-fold separation between target potency and hERG activity positions 941915-05-5 favorably among kinase inhibitors for in vivo studies where cardiac QT prolongation risk must be minimized.

hERG inhibition Cardiac safety Drug safety pharmacology Kinase inhibitor

Pyrazolo[3,4-d]pyridazinone Scaffold Versatility

The pyrazolo[3,4-d]pyridazin-7-one core scaffold has been independently validated across three distinct target classes by separate research groups: (1) covalent FGFR inhibition, with 941915-05-5 achieving 23 nM FGFR4 IC50 ; (2) PDEδ inhibition, with pyrazolopyridazinones such as Deltazinone 1 displacing prenylated Ras proteins from cellular membranes ; and (3) antiviral activity, with pyrazolo[3,4-d]pyridazine-7-one derivatives showing ZIKV inhibition with selectivity indices >3.5 in Vero cell-based assays . This multi-target-class validation is not simply a generic promiscuity flag; rather, it reflects the scaffold's ability to be rationally tuned—through substituent variation at the N1, C4, and N6 positions—to engage structurally divergent binding pockets with target-specific potency. For researchers procuring 941915-05-5, this body of literature provides a rich comparative framework for benchmarking FGFR4 activity against the same scaffold's behavior in unrelated target systems.

Pyrazolo[3,4-d]pyridazinone Chemical probe Target class diversification Drug discovery scaffold

941915-05-5: Optimal Research Applications


FGFR4-Driven HCC Target Validation

4-Methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is ideally suited for target validation studies in FGF19/FGFR4-driven hepatocellular carcinoma models. The compound's 23 nM FGFR4 IC50 combined with >40-fold selectivity over FGFR1 enables robust FGFR4 engagement at concentrations that avoid FGFR1-mediated hyperphosphatemia—an established dose-limiting toxicity of pan-FGFR inhibitors . The >400-fold hERG safety margin (hERG IC50 >10 μM) further supports its use in chronic dosing tumor xenograft studies where cardiac QT prolongation must be excluded as a confounding variable . Researchers should validate FGFR4 target engagement via phospho-FRS2α western blotting in FGF19-amplified HCC cell lines such as Hep3B or JHH-7, with expected p-FRS2α suppression at compound concentrations of 100–300 nM.

Structure-Guided Optimization with X-Ray Structure

Medicinal chemistry teams pursuing FGFR4-selective covalent inhibitor optimization can use 941915-05-5 as a structurally characterized lead compound, leveraging its 2.00 Å X-ray cocrystal structure (PDB: 6IUP) to guide rational design . The structure reveals the specific binding pose of the pyrazolo[3,4-d]pyridazinone core within the FGFR4 ATP-binding pocket and identifies the covalent engagement site with a specific cysteine residue. This structural information enables structure-based modification of the N6-(pyridin-2-ylmethyl) substituent to modulate FGFR4/FGFR3 selectivity (currently >17-fold) or to further reduce FGFR1 cross-reactivity. The availability of a high-resolution protein-ligand complex distinguishes this compound from numerous FGFR tool compounds that lack publicly available structural data, providing a competitive advantage for computational chemistry and fragment-growing campaigns.

Kinase Selectivity Profiling Reference

4-Methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one serves as an excellent reference standard for kinase selectivity profiling panels when developing novel FGFR4 chemical probes. With its well-characterized selectivity fingerprint—IC50 values of 23 nM (FGFR4), >400 nM (FGFR3), and >1,000 nM (FGFR1)—this compound provides a quantitative benchmark against which new FGFR4 inhibitors can be compared under identical assay conditions . Furthermore, the compound's covalent mechanism of action enables washout-dependent selectivity assessments: sustained FGFR4 inhibition post-washout confirms covalent target engagement, whereas reversible binding to off-target kinases can be distinguished by recovery of kinase activity. This experimental paradigm is not feasible with reversible FGFR inhibitors such as Erdafitinib or AZD4547.

Pyrazolo[3,4-d]pyridazinone Scaffold Chemistry Development

For CROs and academic medicinal chemistry laboratories developing synthetic methodologies around the pyrazolo[3,4-d]pyridazin-7-one scaffold, 4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one represents a well-characterized, multi-program reference compound. The same core scaffold has demonstrated validated activity against FGFR kinases (IC50 = 23 nM for FGFR4) , PDEδ (Ras membrane displacement in pancreatic cancer cell lines) , and Zika virus (cell-based antiviral assay with selectivity index >3.5) . This cross-target validation provides a unique opportunity to benchmark new synthetic analogs against published activity data across three orthogonal biological readouts, accelerating the identification of substituent-dependent activity cliffs and improving the efficiency of library design for phenotypic screening campaigns.

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